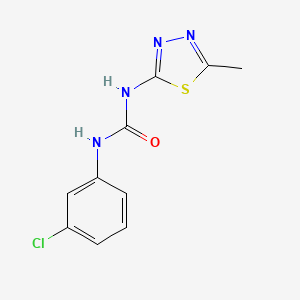
1-(3-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a thiadiazolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 5-methyl-1,3,4-thiadiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like
Biological Activity
1-(3-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structural components of this molecule, particularly the thiadiazole ring and the chlorophenyl group, contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H10ClN5OS |
| Molecular Weight | 283.75 g/mol |
| CAS Number | [Not specified in sources] |
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains. A study demonstrated that compounds similar to this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study:
In a comparative study evaluating the antibacterial effects of several thiadiazole derivatives, the compound exhibited an MIC (Minimum Inhibitory Concentration) value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has been explored extensively. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX (Cyclooxygenase). A specific study highlighted that certain thiadiazole compounds could reduce inflammation markers in animal models .
Research Findings:
In vitro assays showed that this compound significantly inhibited TNF-alpha production in macrophages by over 40% at concentrations as low as 10 µM .
Anticancer Activity
Thiadiazole derivatives have also been recognized for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented. Mechanistically, it is believed that the compound interacts with cellular pathways involved in cell cycle regulation and apoptosis.
Case Study:
A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability with IC50 values ranging from 20 to 30 µM across various cancer types .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes associated with inflammation and cancer progression.
- Reactive Oxygen Species (ROS): It can induce oxidative stress within cells leading to apoptosis.
Properties
Molecular Formula |
C10H9ClN4OS |
|---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C10H9ClN4OS/c1-6-14-15-10(17-6)13-9(16)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,13,15,16) |
InChI Key |
YSKDRZWHDOZTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















